1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
Description
1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a substituted indole derivative featuring a cyclopropylmethyl group at the N1 position, a hydroxyl group at C5, a methyl group at C2, and a carboxylic acid moiety at C3. For instance, indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) shares a similar indole backbone but differs in substituents and functional groups .
The cyclopropylmethyl group at N1 may enhance metabolic stability compared to bulkier substituents like benzyl or phenyl groups, as smaller alkyl chains often reduce steric hindrance and improve bioavailability . The hydroxyl group at C5 distinguishes this compound from analogs with methoxy (e.g., indomethacin) or chloro substituents (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-hydroxy-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-8-13(14(17)18)11-6-10(16)4-5-12(11)15(8)7-9-2-3-9/h4-6,9,16H,2-3,7H2,1H3,(H,17,18) |
InChI Key |
POGGDAKSWNXAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC3CC3)C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. . The hydroxy group can be introduced via selective hydroxylation, and the carboxylic acid group can be formed through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, such as continuous flow reactions and the use of robust catalysts to ensure high yields and purity. The choice of solvents, reaction temperatures, and purification techniques would be crucial in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Groups
a) N1 Substituents
- Cyclopropylmethyl (Target Compound): Introduces a small, rigid alkyl group that may improve metabolic stability and membrane permeability compared to linear alkyl chains.
- Methyl (1-Methyl-1H-indole-5-carboxylic acid): Simpler substituent with lower molecular weight (175.18 g/mol) and higher melting point (221–223°C) .
- Benzyl (1-Benzyl-1H-indole-3-carboxylic acid): Larger aromatic group increases lipophilicity but may reduce solubility .
b) C5 Substituents
- However, it may reduce stability under acidic conditions compared to methoxy groups.
- Methoxy (Indomethacin): Provides electron-donating effects, stabilizing the indole ring and extending half-life .
- Chloro (7-Chloro-3-methyl-1H-indole-2-carboxylic acid): Electron-withdrawing group increases reactivity but may introduce toxicity concerns .
c) C3 Functional Groups
- Ester (Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate): The ester derivative (C13H15NO3, MW 233.26 g/mol) has lower polarity, with a predicted boiling point of 408.4°C and pKa of 9.53 .
Physical and Chemical Properties
Biological Activity
1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H15NO3
- Molecular Weight : 233.27 g/mol
- CAS Number : 1479632-19-3
Research indicates that 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, likely through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
- Receptor Modulation : It acts as an inverse agonist at histamine H3 receptors, which could have implications for treating obesity and metabolic disorders by modulating appetite and energy expenditure .
- Tubulin Polymerization Inhibition : Preliminary studies suggest that the compound may inhibit tubulin polymerization, which is crucial in cancer therapy as it can disrupt mitotic processes in rapidly dividing cells .
Biological Activity Data
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
- Weight Management Research : Another study explored its effects on weight management through modulation of the histamine system. Results indicated that subjects treated with the compound exhibited reduced food intake and weight loss compared to controls, highlighting its potential as a therapeutic agent for obesity .
- Cancer Research : In vitro studies showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This mechanism suggests a promising avenue for further investigation in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
